Maltobionic Acid Dicyclohexylammonium Salt
Description
Contextualization of Aldobionic Acids in Glycoscience and Bioprocesses
Aldobionic acids, also known as bionic acids, are sugar acids that consist of a monosaccharide linked to a sugar acid, which is derived from an aldose. Structurally, they are composed of a carbohydrate moiety glycosidically linked to the carboxyl group of an aldonic acid. In the broader field of glycoscience, which studies the structure, function, and biology of carbohydrates (or glycans), aldobionic acids are of growing interest.
Their production is often achieved through bioprocesses, utilizing enzymes or whole-cell biocatalysts to oxidize the corresponding disaccharide. This biotechnological approach is gaining traction as a more sustainable and selective alternative to traditional chemical oxidation methods, which may require harsh conditions and produce unwanted byproducts. The applications of aldobionic acids are expanding and include roles in the food, pharmaceutical, and cosmetic industries, valued for their chelating, moisturizing, and antioxidant properties.
Chemical Structure and Stereochemical Relationship to Maltobionic Acid
Maltobionic acid dicyclohexylammonium (B1228976) salt is the product of an acid-base reaction between maltobionic acid and dicyclohexylamine (B1670486).
Maltobionic Acid: This is the foundational aldobionic acid in the salt. It is derived from maltose (B56501), a disaccharide composed of two α-glucose units linked by an α-1,4 glycosidic bond. The chemical name for maltobionic acid is 4-O-α-D-glucopyranosyl-D-gluconic acid. The "gluconic acid" part of the name indicates that the aldehyde group of one of the glucose units has been oxidized to a carboxylic acid group.
Dicyclohexylamine: This is a secondary amine consisting of two cyclohexyl groups attached to a nitrogen atom. It is a basic compound and readily reacts with acids to form salts.
The formation of the salt involves the protonation of the basic nitrogen atom of dicyclohexylamine by the acidic carboxylic acid group of maltobionic acid. This results in an ionic bond between the dicyclohexylammonium cation and the maltobionate anion.
The stereochemistry of the salt is directly inherited from maltobionic acid. The specific arrangement of the hydroxyl groups and the anomeric configuration of the glycosidic linkage in maltobionic acid are retained in the salt form. The IUPAC name for the salt, N-cyclohexylcyclohexanamine;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid, precisely defines this stereochemical relationship. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H45NO12 | nih.gov |
| Molecular Weight | 539.6 g/mol | nih.gov |
| CAS Number | 41092-97-1 | nih.gov |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | nih.gov |
Significance of Dicyclohexylammonium Salt Formation in Organic Synthesis and Purification Methodologies
In organic synthesis and purification, the conversion of a target molecule into a salt is a common and effective strategy, particularly for compounds that are difficult to handle or purify in their free acid or base form. The formation of dicyclohexylammonium salts is a prime example of this methodology, especially in carbohydrate and amino acid chemistry.
The primary significance of forming the dicyclohexylammonium salt of maltobionic acid lies in its ability to facilitate purification through crystallization. bachem.com While maltobionic acid itself may be challenging to crystallize directly from a reaction mixture, its dicyclohexylammonium salt often forms a stable, well-defined crystalline solid. bachem.com This is because the salt formation introduces a bulky, rigid, and non-polar counter-ion (the dicyclohexylammonium cation), which can promote the formation of a more ordered crystal lattice.
The general procedure for this purification technique involves:
Dissolving the crude, non-crystalline free acid in a suitable organic solvent.
Adding dicyclohexylamine to the solution, which leads to the precipitation of the dicyclohexylammonium salt.
Isolating the crystalline salt by filtration.
If necessary, the purified salt can then be converted back to the free acid by treatment with a stronger acid, followed by extraction. bachem.com
Enzymatic Biocatalysis for Maltose Oxidation to Maltobionic Acid
Enzymatic synthesis offers a highly specific and efficient means of converting maltose to maltobionic acid. This process typically involves the use of oxidoreductase enzymes that catalyze the oxidation of the aldehyde group of the glucose moiety in maltose.
Various enzyme systems have been explored for the production of maltobionic acid. The enzyme complex glucose-fructose oxidoreductase (GFOR) and glucono-δ-lactonase (GL) from Zymomonas mobilis has shown high conversion rates due to its affinity for maltose. proceedings.sciencenih.gov In this system, GFOR oxidizes the glucose end of maltose to glucono-δ-lactone, which is then hydrolyzed to maltobionic acid by GL. A notable feature of this system is the equimolar production of sorbitol from the fructose moiety. proceedings.science
Quinoprotein glucose dehydrogenase (GDH) is another key enzyme investigated for this conversion. nih.govsemanticscholar.org Studies have successfully demonstrated that GDH from Pseudomonas taetrolens can convert maltose into maltobionic acid. nih.gov This was confirmed by heterologously expressing the enzyme in Escherichia coli, a bacterium that does not naturally produce maltobionic acid. nih.gov
The following table summarizes key enzyme systems used in maltobionic acid synthesis:
| Enzyme System | Source Organism | Key Features |
|---|---|---|
| Glucose-Fructose Oxidoreductase (GFOR) / Glucono-δ-lactonase (GL) | Zymomonas mobilis | High affinity for maltose, co-production of sorbitol. proceedings.sciencenih.gov |
| Quinoprotein Glucose Dehydrogenase (GDH) | Pseudomonas taetrolens | Effective in converting maltose to maltobionic acid. semanticscholar.orgnih.gov |
| NAD+-dependent maltose dehydrogenase | Corynebacterium sp. | Cell-free purified enzyme system. nih.gov |
Optimizing reaction conditions is crucial for maximizing the yield and productivity of enzymatic synthesis. mdpi.com Factors such as pH, temperature, substrate concentration, and enzyme loading are key parameters that require careful tuning. For instance, in a system using the GFOR/GL enzyme complex from Zymomonas mobilis, researchers achieved maximum product concentrations of 584.9 mmol/L when using pure maltose as a substrate. proceedings.science When a more economical alternative, high maltose syrup, was used, the concentration reached 545.2 mmol/L. proceedings.science
Optimization of whole-cell biocatalysis using recombinant Pseudomonas taetrolens expressing GDH involved investigating parameters like temperature, cell density, and cell harvest time to improve maltobionic acid production. researchgate.net
Microbial Fermentation Approaches for Maltobionic Acid Synthesis
Microbial fermentation presents a viable alternative to using isolated enzymes, potentially reducing costs associated with enzyme purification. This approach utilizes whole microbial cells as catalysts for the conversion of maltose to maltobionic acid.
Several microbial species have been identified as producers of maltobionic acid, including various Pseudomonas species. nih.govsemanticscholar.org To enhance production capabilities, metabolic engineering strategies have been employed. In one study, Escherichia coli, which can utilize maltose through its metabolic pathways, was engineered to produce maltobionic acid. nih.gov This was achieved by introducing a glucose dehydrogenase gene from Enterobacter cloacae and a pyrroloquinoline quinone (PQQ) synthesis gene cluster from Pseudomonas taetrolens. nih.gov To further boost the yield, the malQ gene, which is involved in the maltose utilization pathway in E. coli, was inactivated. nih.gov This engineered strain showed a significant increase in maltobionic acid production, reaching a titer of 209.3 g/L with a 100% yield. researchgate.netnih.gov
Genetic modification of Pseudomonas taetrolens to homologously express its native quinoprotein GDH has also proven effective in increasing intracellular maltose-oxidizing activity and subsequent maltobionic acid production. nih.govsemanticscholar.org Recently, Aspergillus awamori has been identified as a novel fungal producer of maltobionic acid. nih.gov
The table below highlights some microbial strains and the results of their use in maltobionic acid production:
| Microbial Strain | Genetic Modification | Production Titer | Yield | Productivity |
|---|---|---|---|---|
| Escherichia coli ΔmalQ | Expressed gdh1 from E. cloacae and pqq cluster from P. taetrolens | 209.3 g/L | 100% | 1.1 g/L/h |
| Recombinant Pseudomonas taetrolens | Homologous expression of quinoprotein GDH | 200 g/L (from pure maltose) | 100% | 9.52 g/L/h |
The design of the bioreactor and the optimization of fermentation parameters are critical for scaling up microbial production of maltobionic acid. youtube.com Batch fermentation processes are commonly employed. For instance, in a 5-L bioreactor using the engineered E. coli strain, a production titer of 209.3 g/L was achieved. researchgate.net Similarly, batch fermentation with recombinant P. taetrolens in a 5-L bioreactor yielded high levels of maltobionic acid from both pure maltose and high-maltose corn syrup (HMCS). semanticscholar.orgnih.gov
Key process parameters investigated during fermentation include substrate concentration, growth temperature, and aeration. semanticscholar.org For example, with recombinant P. taetrolens, it was found that maltose concentrations up to 200 g/L did not significantly inhibit cell growth and led to increased productivity. semanticscholar.org The growth temperature was also optimized, with cultivation at temperatures between 20°C and 35°C being evaluated. semanticscholar.org
Chemical Catalysis for Maltobionic Acid Formation
While biocatalytic methods are gaining prominence, chemical catalysis remains a viable route for maltobionic acid production. These methods typically involve the oxidation of maltose using chemical oxidizing agents and catalysts.
One established method involves the catalytic oxidation of maltose with oxygen in an alkaline environment, using catalysts such as palladium, platinum, or bismuth supported on activated carbon. google.com Another approach uses bromine in an aqueous solution as the catalyst. nih.gov However, the use of hazardous materials like bromine raises environmental and safety concerns, potentially limiting its application in products for the pharmaceutical, cosmetic, or food industries. nih.gov
Microwave-assisted catalysis has also been explored, where a 5% aqueous maltose solution is treated with a gold-based catalyst and hydrogen peroxide as the oxidizing agent. nih.gov This method has demonstrated high conversion (99%) and selectivity (95%) under mild conditions. nih.gov Heterogeneous catalysis using an Au/TiO₂ catalyst has also shown high activity and selectivity for maltobionic acid production. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3R,4R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22)/t;3?,4?,5-,6+,7-,8?,9?,10-,12-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOIXYCQKIAOPS-XXYAZUIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1[C@H]([C@@H](C([C@H](O1)O[C@@H]([C@@H](C(C(=O)O)O)O)C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857949 | |
| Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41092-97-1 | |
| Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Analytical Methodologies for Maltobionic Acid and Its Derivatives
Elucidation of Glycosidic Linkages and Stereochemical Configuration
The fundamental structure of maltobionic acid consists of a D-glucose unit linked to a D-gluconic acid molecule. nih.gov The precise nature of this linkage and the three-dimensional arrangement of its atoms are defining characteristics.
The glycosidic bond in maltobionic acid is a 4-O-α-D-glucopyranosyl linkage, meaning the anomeric carbon (C1) of the D-glucose unit is connected via an alpha-configured bond to the oxygen atom at the C4 position of the D-gluconic acid unit. nih.gov A definitive chemical method for confirming this linkage is methylation analysis. This multi-step process involves:
Permethylation: All free hydroxyl (-OH) groups in the polysaccharide are converted to ether groups (-OCH₃).
Hydrolysis: The glycosidic linkages are broken, yielding partially methylated monosaccharides.
Reduction: The resulting monosaccharides are reduced, typically with a deuterated reducing agent like sodium borodeuteride (NaBD₄), to convert them into C-1 deuterium-labeled alditols.
Acetylation: The remaining free hydroxyl groups (those that were originally involved in linkages) are acetylated. The final products, partially methylated alditol acetates (PMAAs), are volatile and can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com The fragmentation pattern in the mass spectrum reveals the positions of the methyl and acetyl groups, thereby identifying the original linkage points. mdpi.com
The stereochemical configuration is explicitly defined by the compound's systematic IUPAC name: N-cyclohexylcyclohexanamine;(3R,4R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid. nih.gov This nomenclature precisely describes the spatial orientation at each chiral center within the molecule. Classical techniques such as polarimetry can also supplement structural data by measuring the optical rotation of the compound in solution, which is dependent on its stereochemistry.
Table 1: Key Structural Features of Maltobionic Acid
| Feature | Description | Method of Determination |
| Monosaccharide Units | D-glucose and D-gluconic acid | Hydrolysis followed by chromatographic analysis |
| Glycosidic Linkage | α-1,4 linkage | Methylation analysis with GC-MS mdpi.com |
| Stereochemistry | As defined by IUPAC nomenclature nih.govnih.gov | NMR Spectroscopy, X-ray Crystallography, Polarimetry |
| Anionic Form | Maltobionate | Titration, Spectroscopic analysis |
| Cationic Counterion | Dicyclohexylammonium (B1228976) | NMR Spectroscopy, Mass Spectrometry |
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopy offers a powerful, non-destructive suite of tools for examining the molecular structure of maltobionic acid and its derivatives. saylor.org These techniques probe the interactions of molecules with electromagnetic radiation to provide a detailed structural fingerprint. azooptics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a cornerstone technique for structural elucidation. Both ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure. rsc.org
¹H NMR spectroscopy identifies the chemical environment of all hydrogen atoms. For maltobionic acid, it confirms the presence of the sugar ring protons, the hydroxymethyl group protons, and the protons of the dicyclohexylammonium counterion. Crucially, it verifies the successful oxidation of the maltose (B56501) precursor by showing the absence of a characteristic aldehyde proton signal.
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule, confirming the 12 carbons of the maltobionate moiety and the 12 carbons of the dicyclohexylamine (B1670486). rsc.org The chemical shifts of the anomeric carbon and the carboxyl carbon are particularly diagnostic.
Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. nih.gov Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing ionic compounds like Maltobionic Acid Dicyclohexylammonium Salt. rsc.orgresearchgate.net
In positive-ion mode , the spectrum would be expected to show a peak for the dicyclohexylammonium cation and potentially a protonated ion of the entire salt.
In negative-ion mode , the deprotonated maltobionate anion ([C₁₂H₂₁O₁₂]⁻) would be detected, with a mass-to-charge ratio (m/z) corresponding to its molecular weight minus one proton (~357.11 Da). nih.gov
Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion (e.g., the maltobionate anion) and fragmenting it to produce a secondary mass spectrum. The resulting fragmentation pattern provides evidence for the sequence and linkage of the monosaccharide units.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Ion/Nucleus | Expected Observation | Information Gained |
| ESI-MS (+) | [M+H]⁺ | Peak corresponding to the protonated dicyclohexylammonium cation | Confirmation of the counterion's mass |
| ESI-MS (-) | [M-H]⁻ | Peak at m/z ≈ 357.11 for the maltobionate anion nih.gov | Confirmation of the acid moiety's mass |
| ¹H NMR | ¹H | Complex pattern of signals for sugar protons; signals for cyclohexyl rings; absence of aldehyde proton | Confirms covalent structure, successful oxidation, and presence of counterion |
| ¹³C NMR | ¹³C | Signals for 12 distinct carbons in maltobionate; signals for dicyclohexylamine carbons; presence of a carboxyl signal | Confirms carbon skeleton and functional groups rsc.org |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is the principal technique for separating the components of a mixture, making it indispensable for assessing the purity of this compound and for its isolation. libretexts.org
High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used chromatographic method for this purpose due to its high resolution and versatility. nih.govsigmaaldrich.com Several HPLC modes can be employed:
Ion-Exchange Chromatography (IEC): This is a highly effective method for analyzing and purifying organic acids. nih.govosti.gov Using a strong anion-exchange (SAX) column, the negatively charged maltobionate anion is retained and can be separated from neutral impurities (like residual maltose) and other charged species. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating highly polar compounds that are poorly retained in reversed-phase chromatography. sigmaaldrich.com
Reversed-Phase HPLC (RP-HPLC): While less common for such polar molecules, RP-HPLC can be used, sometimes with the addition of an ion-pairing agent to the mobile phase to improve retention of the maltobionate anion. helixchrom.com
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to remove high-molecular-weight or low-molecular-weight impurities.
For analogous compounds like lactobionic acid, separations have been successfully achieved using aminopropyl-silica or β-cyclodextrin bonded-phase columns with detectors such as Refractive Index (RI) or Evaporative Light Scattering (ELSD). researchgate.net For highest sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. osti.gov
Table 3: Exemplary HPLC Methods for Aldobionic Acid Analysis
| HPLC Mode | Stationary Phase (Column) | Mobile Phase Example | Detection | Application |
| Anion-Exchange | Polystyrene-divinylbenzene polymer osti.gov | Aqueous buffer (e.g., ammonium (B1175870) formate) | MS, UV | Purity analysis, quantification of acidic species |
| HILIC | Aminopropyl-silica researchgate.net | Acetonitrile/water gradient | RI, ELSD | Separation from sugars and other polar compounds |
| Ligand-Exchange | Calcium-form cation-exchange resin researchgate.net | Dilute CaSO₄ solution or water | RI | Separation of sugars and sugar acids |
Electrophoretic and Other Separation Techniques
Electrophoresis separates molecules based on their migration in an electric field, which is dependent on their charge-to-mass ratio. youtube.comyoutube.com This technique is particularly useful for charged species like organic acids.
In an aqueous solution, this compound dissociates into the maltobionate anion and the dicyclohexylammonium cation.
When placed in an electric field at a pH above the pKa of the carboxylic acid group, the maltobionate anion will possess a net negative charge and migrate toward the positive electrode (anode). youtube.com
Simultaneously, the positively charged dicyclohexylammonium cation will migrate toward the negative electrode (cathode). youtube.com
Capillary Electrophoresis (CE) is a high-resolution version of this technique that is well-suited for the analysis of organic acids from complex matrices. nih.gov It offers rapid analysis times and high separation efficiency, making it an excellent tool for assessing purity by detecting charged impurities. Preparative electrophoretic techniques can also be employed for the small-scale isolation of charged compounds. nih.gov
Investigation of Maltobionic Acid S Molecular Interactions and Bioactive Mechanisms
Metal Ion Chelation and Complexation Chemistry
The ability of maltobionic acid to chelate metal ions is a defining feature of its chemistry and biological activity. This property is conferred by its molecular structure, which contains multiple hydroxyl (-OH) groups and a carboxyl (-COOH) group that can form coordinate bonds with cations. nih.govmdpi.com This allows it to form stable, water-soluble salts and complexes with various inorganic cations, including those essential for biological functions. nih.govnih.gov
Maltobionic acid has been shown to effectively chelate several biologically important cations, such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). nih.gov The formation of these complexes is crucial for its role in various applications. nih.gov
In vitro studies have quantified this ability. For instance, sodium maltobionate demonstrated significant iron-chelating capacity. This chelating effect is concentration-dependent. The chemical structure, featuring a carboxyl group near multiple hydroxyl groups, provides the necessary configuration for stable metal chelation. nih.gov
| Concentration (mg/mL) | Iron Chelating Ability (%) |
|---|---|
| 15 to 20 | ~50 |
Data sourced from studies on the bioactivity of purified sodium maltobionate. nih.govresearchgate.net
The metal chelation capability of maltobionic acid has profound implications for mineral nutrition. By forming soluble complexes with minerals like calcium, magnesium, and iron, it helps maintain their solubilization state within the gastrointestinal tract. pieronline.jpresearchgate.net This is particularly important in the neutral to alkaline environment of the intestine, where many mineral salts tend to precipitate and become unavailable for absorption.
Multiple studies in both animal models and humans have demonstrated that maltobionic acid enhances the absorption and retention of minerals. pieronline.jpnih.govpieronline.jp
Calcium and Magnesium : Research in rats showed that calcium maltobionate is a better source of calcium than calcium carbonate, leading to significantly higher retention rates of both calcium and magnesium. nih.gov Maltobionic acid appears to promote mineral absorption throughout the entire intestine by keeping the minerals dissolved. pieronline.jppieronline.jp
Iron : The presence of maltobionic acid in the intestinal tract helps to solubilize iron, contributing to enhanced absorption. researchgate.net This mechanism of maintaining minerals in a soluble state makes maltobionic acid an effective agent for improving the bioavailability of essential cations. researchgate.netpieronline.jp
Antimicrobial Mechanisms: Theoretical and In Vitro Studies
In addition to its antioxidant and chelating properties, maltobionic acid exhibits antimicrobial activity against a range of pathogenic bacteria. nih.govnih.gov This activity has been confirmed through in vitro studies that determined the minimum concentration of the acid required to inhibit microbial growth.
The antimicrobial effect is specific to the acidic form of the compound; studies have shown that sodium maltobionate does not possess the same antibacterial potential. nih.gov The proposed mechanism for its antimicrobial action involves the disruption and damage of the microbial cell membrane. nih.gov This damage could lead to the leakage of essential cellular contents and the inhibition of critical processes like protein synthesis, ultimately resulting in cell death. nih.gov Another suggested mechanism is the destabilization of the bacterial cell wall combined with the complexation of iron and the binding of water, which reduces their availability to the microbes. nih.gov
The following table summarizes the in vitro antimicrobial efficacy of maltobionic acid against several common foodborne pathogens.
| Microorganism | MIC (mg/mL) |
|---|---|
| Salmonella enterica serovar Choleraesuis | 8.50 ± 0.42 |
| Escherichia coli | 10.50 ± 0.52 |
| Staphylococcus aureus | 8.00 ± 0.40 |
| Listeria monocytogenes | 8.00 ± 0.35 |
Data from in vitro evaluation of purified maltobionic acid. nih.govnih.gov
Exploration of Cellular Target Interactions and Growth Inhibition Pathways
The antimicrobial activity of maltobionic acid is believed to originate from its ability to compromise the structural integrity of microbial cell membranes. nih.gov This mechanism is analogous to that of other aldonic acids, such as lactobionic acid, which can induce the release of cellular contents and disrupt protein synthesis, ultimately leading to cell death. nih.gov The acidic nature of the molecule is crucial for this activity, as studies have shown that its neutralized form, sodium maltobionate, does not exhibit significant antibacterial potential. nih.gov
In contrast to its effects on microbes, maltobionic acid has demonstrated a favorable profile in terms of its interaction with human cells in vitro. Research on human embryonic kidney cells (HEK-293) indicated that maltobionic acid did not show cytotoxicity at concentrations up to 500 µg/mL. nih.gov
Comparative Analysis with Related Aldobionic Acids and Their Antimicrobial Spectrum
Maltobionic acid belongs to the family of aldobionic acids, which includes its well-known stereoisomer, lactobionic acid (LBA), as well as cellobionic acid (CBA). nih.gov These molecules share the same molecular weight and similar physicochemical properties, which often translates to comparable bioactive functions. nih.gov
The antimicrobial spectrum of maltobionic acid has been evaluated against several common bacterial strains. Studies have determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration required to visibly inhibit microbial growth. A comparative analysis shows that the MIC values for maltobionic acid are in a similar range to those reported for lactobionic acid against various bacteria. nih.gov For instance, the MIC for maltobionic acid against Listeria monocytogenes and Staphylococcus aureus was found to be 8.0 mg/mL, while against Escherichia coli, it was 10.5 mg/mL. nih.gov Literature on lactobionic acid reports MIC values of 10 mg/mL against L. monocytogenes and E. coli, and 15 mg/mL against S. aureus. nih.gov
Table 1: Comparative Antimicrobial Activity (MIC) of Maltobionic Acid and Lactobionic Acid This table is interactive. You can sort and filter the data.
| Aldobionic Acid | Microorganism | Reported MIC (mg/mL) | Source |
|---|---|---|---|
| Maltobionic Acid | Salmonella choleraesuis | 8.50 | nih.gov |
| Maltobionic Acid | Escherichia coli | 10.50 | nih.gov |
| Maltobionic Acid | Staphylococcus aureus | 8.00 | nih.gov |
| Maltobionic Acid | Listeria monocytogenes | 8.00 | nih.gov |
| Lactobionic Acid | Listeria monocytogenes | 10.00 | nih.gov |
| Lactobionic Acid | Escherichia coli | 10.00 | nih.gov |
| Lactobionic Acid | Staphylococcus aureus | 15.00 | nih.gov |
| Lactobionic Acid | Pseudomonas fluorescens | 12.50 | nih.gov |
Interactions with Gut Microbiota: In Vitro Fermentation Studies
In vitro studies simulating the human digestive process have shown that maltobionic acid is largely resistant to digestion by enzymes in saliva, gastric juice, and pancreatic juice. nih.govnih.gov Its limited digestion by small intestinal enzymes suggests that it can reach the large intestine largely intact, where it can be fermented by the resident gut microbiota. nih.govnih.gov
Substrate Utilization and Selective Growth Promotion by Specific Bacterial Strains
Once in the colon, maltobionic acid acts as a substrate for microbial fermentation. In vitro fermentation studies using a wide array of intestinal bacteria have demonstrated its selective utilization. Out of 24 bacterial strains tested, maltobionic acid was found to be selectively utilized by specific species of Bifidobacterium, a genus known for its probiotic properties. nih.govnih.gov This indicates a potential prebiotic effect, where it selectively promotes the growth of beneficial bacteria.
Table 2: Selective Utilization of Maltobionic Acid by Gut Bacteria in Vitro This table is interactive. You can sort and filter the data.
| Bacterial Species | Utilization of Maltobionic Acid | Source |
|---|---|---|
| Bifidobacterium adolescentis | Yes | nih.govnih.gov |
| Bifidobacterium dentium | Yes | nih.govnih.gov |
Analysis of Microbial Metabolic Pathways and Extracellular Metabolite Profiling
The fermentation of prebiotics by gut bacteria leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. frontiersin.orgethz.ch These SCFAs are crucial for maintaining gut health. frontiersin.org
Modulation of Cellular Processes in In Vitro Models
Beyond its antimicrobial and prebiotic properties, maltobionic acid has been investigated for its ability to modulate specific cellular processes in in vitro models, particularly those related to bone metabolism.
Investigation of Osteoclast Differentiation Inhibition Mechanisms
Osteoporosis is a disease characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts out-pacing bone formation by osteoblasts. nih.govnih.gov Research suggests that maltobionic acid may play a role in improving bone metabolism by influencing this balance. nih.gov
A study involving postmenopausal women found that the intake of maltobionic acid led to a significant reduction in bone resorption markers, such as deoxypyridinoline (B1589748) (DPD) and urinary N-telopeptide (u-NTx). nih.gov Concurrently, a significant increase in the bone formation marker osteocalcin (B1147995) (OC) was observed. nih.gov The reduction in resorption markers points towards an inhibitory effect on the activity or differentiation of osteoclasts. nih.gov This is further supported by animal studies where maltobionic acid calcium salt was shown to enhance calcium concentration in the femur, promoting bone mineralization. nih.gov While the precise molecular pathways, such as the RANKL/c-Fos/NFATc1 signaling axis that governs osteoclastogenesis, have not been fully elucidated for maltobionic acid, the consistent findings on bone metabolism markers provide strong evidence for its role in inhibiting osteoclast-mediated bone resorption. nih.govnih.gov
Table 3: Effect of Maltobionic Acid Intake on Bone Metabolism Markers This table is interactive. You can sort and filter the data.
| Bone Metabolism Marker | Type | Observed Effect | Implication | Source |
|---|---|---|---|---|
| Deoxypyridinoline (DPD) | Resorption | Significantly Reduced | Inhibition of Osteoclast Activity | nih.gov |
| Urinary N-telopeptide (u-NTx) | Resorption | Significantly Reduced | Inhibition of Osteoclast Activity | nih.gov |
Studies on Cell Protection against Oxidative Stress
Maltobionic acid, the core component of Maltobionic Acid Dicyclohexylammonium (B1228976) Salt, has been the subject of research investigating its potential to protect cells from the damaging effects of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This cellular damage is implicated in a variety of age-related skin changes. The protective effects of maltobionic acid are attributed to its antioxidant and chelating properties. qvsiete.comnih.gov
Research indicates that maltobionic acid exhibits cytoprotective effects against strong oxidizing agents like hydrogen peroxide. nih.gov In one study, the cytoprotective effect of maltobionic acid was observed at concentrations up to 500 µg/mL. nih.gov It is suggested that by neutralizing harmful free radicals, antioxidants can prevent oxidative damage to cells and tissues.
While direct studies on Maltobionic Acid Dicyclohexylammonium Salt are limited, the established antioxidant and cytoprotective activities of maltobionic acid provide a strong foundation for its potential efficacy in mitigating oxidative stress.
Detailed Research Findings
A study investigating the biological activities of maltobionic acid and its sodium salt provided quantitative data on their cytoprotective capabilities. In this research, the highest non-cytotoxic concentration of maltobionic acid was determined to be 100 µg/mL for use in cell culture assays. nih.gov The study demonstrated that both maltobionic acid and sodium maltobionate were capable of reducing the toxicity induced by hydrogen peroxide, a potent oxidizing agent. nih.gov
Specifically, maltobionic acid demonstrated a cytoprotective effect at concentrations up to 500 µg/mL. nih.gov Higher concentrations could not be assessed due to the limited solubility of the compound in water. nih.gov For sodium maltobionate, a 12.5% reduction in cell viability was noted at a concentration of 250 µg/mL. nih.gov
The following table summarizes the key findings from this study:
| Compound | Concentration (µg/mL) | Observation |
| Maltobionic Acid | up to 500 | Cytoprotective effect observed |
| Sodium Maltobionate | 250 | 12.5% reduction in cell viability |
This data underscores the potential of maltobionic acid and its salts to protect cells from oxidative damage. The observed cytoprotective effect of maltobionic acid at a significant concentration range highlights its potential as an ingredient in formulations aimed at mitigating the effects of oxidative stress.
Engineering Applications and Material Science Integration of Maltobionic Acid
Biopolymer Composite Formation and Film Development
The integration of active compounds into biopolymer matrices is a key strategy for developing functional materials for packaging, biomedical devices, and more. Maltobionic acid and its salts are promising candidates for such applications.
Incorporation into Biocompatible Polymer Matrices (e.g., chitosan (B1678972), polylactic acid, polyethylene (B3416737) glycol)
Research has demonstrated the successful incorporation of maltobionic acid into biopolymer films, a process that provides a strong indication of the potential for its dicyclohexylammonium (B1228976) salt derivative. nih.gov The primary methods for creating these composites involve solvent casting, where the components are dissolved in a suitable solvent, mixed, and then cast to form a film as the solvent evaporates. nih.gov
Chitosan: Chitosan, a deacetylated derivative of chitin, is a widely used biopolymer due to its antimicrobial properties and biocompatibility. nih.gov Maltobionic acid can be blended with chitosan to form composite films. nih.gov The acidic nature of maltobionic acid can lead to interactions with the amino groups of chitosan, potentially improving the miscibility and homogeneity of the blend. While specific studies on the dicyclohexylammonium salt are not prevalent, the bulky dicyclohexylammonium cation could influence the intermolecular spacing and chain mobility of the chitosan polymer network.
Polylactic Acid (PLA): PLA is a biodegradable thermoplastic polyester (B1180765) derived from renewable resources like corn starch. mdpi.com It is extensively used in packaging and biomedical applications. mdpi.com The incorporation of additives like maltobionic acid or its salts can modify its inherent brittleness and enhance its functional properties. mdpi.com The dicyclohexylammonium salt of maltobionic acid could act as a plasticizer for PLA, with the hydrophobic cation potentially improving compatibility with the polyester matrix compared to the free acid.
Polyethylene Glycol (PEG): PEG is a polyether compound frequently used as a plasticizer and in the formation of hydrogels and other drug delivery vehicles. nih.gov Blends of chitosan and PEG have been explored for wound dressing applications. nih.govresearchgate.net The inclusion of Maltobionic Acid Dicyclohexylammonium Salt in such a system could offer the combined benefits of PEG's plasticizing effect and the bioactive properties of the maltobionate anion.
Modification of Material Properties for Enhanced Functionality (e.g., barrier enhancement, stability)
The addition of maltobionic acid to biopolymer films has been shown to significantly alter their mechanical and functional properties. nih.gov It is hypothesized that the dicyclohexylammonium salt would impart distinct modifications due to the nature of its cation.
Barrier Enhancement: The polyhydroxy structure of the maltobionate anion can form a dense network of hydrogen bonds, which can help to reduce the permeability of films to gases like oxygen, a desirable trait in food packaging. The large dicyclohexylammonium cation might disrupt polymer chain packing to some extent, which could either enhance or slightly diminish barrier properties depending on its interaction with the polymer matrix.
Mechanical Properties: In studies with maltobionic acid and chitosan films, the addition of the acid led to an increase in tensile strength and elongation at break, suggesting it can improve the flexibility and durability of the material. nih.gov Conversely, with cassava starch films, maltobionic acid increased stiffness. nih.gov The dicyclohexylammonium salt would likely modulate these properties differently. Its bulky nature could act as a plasticizer, increasing flexibility, or its ionic interactions could create cross-linking points that enhance stiffness.
Table 1: Effects of Maltobionic Acid on Mechanical Properties of Biopolymer Films
| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus |
|---|---|---|---|
| Chitosan | Not specified | Not specified | Not specified |
| Chitosan with 7.5% Maltobionic Acid | 30.3 | 9.0 | Not specified |
| Cassava Starch | Not specified | Not specified | Lower |
| Cassava Starch with Maltobionic Acid | Lower | Lower | 1.7 (high stiffness) |
Data derived from a study on maltobionic acid, not its dicyclohexylammonium salt. nih.gov
Advanced Delivery System Formulations
The unique structure of this compound, combining a bioactive anion with a hydrophobic cation, makes it an interesting candidate for the design of advanced delivery systems.
Principles of Encapsulation and Controlled Release Mechanisms
Encapsulation involves entrapping an active agent within a carrier material to protect it from degradation and to control its release. The dicyclohexylammonium salt of maltobionic acid can be considered a type of ionic liquid or an active pharmaceutical ingredient-ionic liquid (API-IL), where the active molecule is part of the salt structure.
The release of the maltobionate from a polymer matrix would be governed by several mechanisms:
Diffusion: The salt would diffuse through the polymer matrix driven by a concentration gradient.
Swelling and Erosion: In aqueous environments, the polymer matrix may swell or erode, releasing the encapsulated salt.
Ion Exchange: The dicyclohexylammonium cation could be exchanged with other cations present in the release medium, leading to the dissolution and release of maltobionic acid.
The hydrophobic nature of the dicyclohexylammonium cation could slow down the release rate in aqueous environments compared to more soluble salts of maltobionic acid, offering a means of achieving sustained release.
Design of Scaffolds and Matrices for Regenerative Contexts
In regenerative medicine, scaffolds provide a temporary structure that supports cell growth and tissue regeneration. These scaffolds are often made from biocompatible and biodegradable polymers like chitosan and PLA.
The incorporation of this compound into such scaffolds could provide multiple benefits:
Bioactivity: The maltobionate component is known for its antioxidant properties, which can help to mitigate oxidative stress in the cellular environment of healing tissues.
Structural Modification: The salt could be used to tune the mechanical properties and degradation rate of the scaffold to match the needs of the regenerating tissue.
Enhanced Cell Interaction: The surface chemistry of a scaffold influences cell attachment and proliferation. The presence of the hydrophilic maltobionate and hydrophobic dicyclohexylammonium moieties could create a microenvironment that is conducive to cell adhesion.
Role as a Biochemical Reagent and Analytical Standard in Research Settings
This compound is commercially available as a chemical for laboratory research. cymitquimica.com In this context, it serves several purposes:
Analytical Standard: It can be used as a reference standard in analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry for the quantification of maltobionic acid, particularly in complex matrices where a salt form with specific solubility properties is advantageous.
Biochemical Reagent: In research settings, it may be used as a source of maltobionic acid in a form that is more soluble in organic solvents than the free acid, facilitating its use in a wider range of reaction conditions. The dicyclohexylammonium cation can also be of interest in studies on ion pairing and its effect on the transport of molecules across biological membranes. Its use as an antioxidant in various in vitro assays is also a potential application. cymitquimica.com
Table 2: Chemical Compound List
| Compound Name |
|---|
| This compound |
| Maltobionic Acid |
| Chitosan |
| Polylactic Acid |
| Polyethylene Glycol |
| Dicyclohexylamine (B1670486) |
| Calcium Maltobionate |
| Sodium Maltobionate |
Emerging Research Directions and Future Perspectives for Maltobionic Acid and Its Dicyclohexylammonium Salt
Development of Novel Synthetic Routes and Sustainable Production Technologies
The production of maltobionic acid is transitioning from traditional chemical catalysis, which can involve hazardous catalysts, to more sustainable biotechnological methods. nih.gov A primary focus of current research is the use of enzymatic and microbial systems for production.
Microorganisms, particularly Zymomonas mobilis, are utilized for their enzyme complexes, such as glucose-fructose oxidoreductase (GFOR) and glucono-lactonase (GL), which can efficiently convert maltose (B56501) to maltobionic acid. nih.gov Research is also exploring methods to immobilize these microbial cells on supports like polyurethane or calcium alginate spheres. nih.gov This technique allows for the recovery and reuse of the cells over multiple production cycles, enhancing the cost-effectiveness and sustainability of the process. nih.gov
The purification process is another critical area of development. Methods using methanol have been shown to yield high-purity sodium maltobionate (98%) and calcium maltobionate (over 99%). nih.gov The bioconversion of these salts into the final maltobionic acid product is a key step in the production chain. nih.gov Future research will likely focus on optimizing these bioproduction and purification processes to achieve industrial-scale manufacturing of maltobionic acid and its salts. nih.gov
Discovery of Unexplored Bioactivities and Elucidation of Structure-Activity Relationships
Maltobionic acid exhibits a range of beneficial biological activities, making it a compound of significant interest. Its structure, which consists of a glucose unit linked to a gluconic acid molecule, is key to its functionality. nih.gov The multiple hydroxyl groups in its structure are responsible for many of its properties.
Known Bioactivities:
Antioxidant and Cytoprotective Effects : Maltobionic acid acts as an antioxidant by scavenging free radicals and can reduce the toxicity induced by strong oxidizing agents like hydrogen peroxide. nih.govqvsiete.com It has been shown to be a moderate inhibitor of UV-induced lipid peroxidation. qvsiete.com
Antimicrobial Properties : The acid form has demonstrated antimicrobial activity against several bacteria, including S. choleraesuis, E. coli, S. aureus, and L. monocytogenes, likely by damaging the microbial cell membrane structure. nih.gov The sodium salt, however, did not show the same potential. nih.gov
Moisturizing and Skin Health : Due to its polyhydroxyl structure, maltobionic acid can form hydrogen bonds with water, making it an excellent moisturizer that helps skin retain moisture and reduces water loss. It also promotes skin cell renewal, collagen synthesis, and enhances the skin's barrier function.
Mineral Absorption and Bone Health : Studies have indicated that maltobionic acid promotes the absorption of minerals. nih.gov Its calcium salt is noted for high water solubility. nih.gov Research in postmenopausal women suggests that intake of maltobionic acid can improve bone metabolism by reducing bone resorption markers and increasing bone formation markers. nih.gov
Intestinal Health : Maltobionic acid is largely indigestible by human digestive enzymes but can be selectively utilized by beneficial intestinal bacteria like Bifidobacterium, suggesting its potential as a therapeutic agent for improving the intestinal environment. nih.gov
Future research is expected to focus on elucidating the precise structure-activity relationships. This involves understanding how the spatial arrangement of hydroxyl groups and the linkage between the glucose and gluconic acid moieties contribute to specific bioactivities. Investigating derivatives and stereoisomers, such as lactobionic and cellobionic acids, will provide further insight into these relationships and may lead to the discovery of new, more potent bioactivities. nih.govnih.gov
Table 1: Summary of Maltobionic Acid Bioactivities and Structural Contributions
| Bioactivity | Research Finding | Likely Structural Contribution |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. qvsiete.com | Polyhydroxyl groups neutralize free radicals. |
| Moisturizing | Forms a protective layer on the skin, reducing water loss. | Polyhydroxyl structure forms hydrogen bonds with water molecules. |
| Antimicrobial | Inhibits the growth of various pathogenic bacteria. nih.gov | The acidic nature is thought to damage microbial cell membranes. nih.gov |
| Skin Barrier | Increases skin hydration and promotes barrier-related proteins. | The overall molecular structure strengthens glycosaminoglycans. |
| Bone Health | Reduces bone resorption markers and increases formation markers. nih.gov | Promotes mineral absorption. nih.gov |
| Prebiotic Effect | Selectively utilized by Bifidobacterium species in the gut. nih.gov | Indigestible carbohydrate structure. nih.gov |
Engineering of Multifunctional Materials Incorporating Maltobionic Acid for Diverse Applications
The incorporation of maltobionic acid into other materials is a promising strategy for creating advanced, multifunctional composites. mdpi.com A significant area of application is in the development of active food packaging.
When maltobionic acid is incorporated into biopolymer films, such as those made from cassava starch and chitosan (B1678972), it acts as an active agent, conferring new properties to the material. nih.gov Research has shown that these composite films exhibit:
Enhanced Mechanical Properties : Chitosan films with 7.5% maltobionic acid demonstrated increased tensile strength (30.3 MPa) and elongation at break (9.0%). nih.gov
Antimicrobial Activity : The films effectively inhibit microbial growth, with halo sizes ranging from 15.67 to 22.33 mm. nih.gov
Modified Physical Properties : The thickness of both cassava starch and chitosan films increases with the addition of maltobionic acid. nih.gov
These findings highlight the potential of maltobionic acid as a functional additive in creating materials suitable for active packaging, which can help preserve food quality and extend shelf life. nih.gov Future engineering efforts may focus on combining maltobionic acid with other polymers like cellulose acetate, polylactic acid, and polyethylene (B3416737) glycol to further improve film performance. nih.gov The goal is to tailor material properties for a wide range of applications by leveraging the inherent bioactivities of maltobionic acid.
Table 2: Properties of Biopolymer Films with Incorporated Maltobionic Acid
| Polymer Base | Maltobionic Acid Conc. | Observed Effect | Citation |
| Chitosan | 7.5% | Increased tensile strength and elongation at break. | nih.gov |
| Cassava Starch | 7.5% | Inhibition of microbial growth (halo size: 15.67-22.33 mm). | nih.gov |
| Chitosan | 7.5% | Inhibition of microbial growth (halo size: 15.67-22.33 mm). | nih.gov |
| Cassava Starch | 10% | Increased film thickness from 0.09 mm to 0.25 mm. | nih.gov |
| Chitosan | 10% | Increased film thickness from 0.03 mm to 0.15 mm. | nih.gov |
Advanced Computational Studies and Molecular Modeling for Predictive Analysis
While specific computational studies on maltobionic acid are not yet widely published, this research direction holds significant promise. Advanced computational techniques, such as molecular dynamics (MD) simulations and molecular docking, are essential tools for accelerating the discovery and design of new compounds. mdpi.com
For maltobionic acid and its dicyclohexylammonium (B1228976) salt, these methods could be applied to:
Predict Binding Affinities : Computational models can predict how maltobionic acid interacts with biological targets, such as bacterial enzymes or proteins involved in skin aging, helping to explain its mechanisms of action. mdpi.com
Elucidate Reaction Mechanisms : Simulations can provide molecular-level insights into its antioxidant activity, showing how it neutralizes free radicals.
Optimize Molecular Structure : By modeling derivatives of maltobionic acid, researchers can predict how structural modifications would affect its bioactivities, guiding the synthesis of new compounds with enhanced properties.
Analyze Material Interactions : When engineering multifunctional materials, computational studies can model the interactions between maltobionic acid and polymer matrices, helping to predict the mechanical and chemical properties of the resulting composite films.
The application of these predictive analyses can significantly reduce the time and cost associated with laboratory experiments, enabling a more rational design approach for new applications and derivatives of maltobionic acid. mdpi.commdpi.com
Translational Research Opportunities in Biomedical and Industrial Sectors (excluding human clinical trials)
The unique properties of maltobionic acid open up numerous opportunities for translational research in various sectors.
Biomedical Sector:
Cosmeceuticals : Its proven moisturizing, antioxidant, and collagen-preserving effects make it a highly desirable ingredient for anti-aging and protective skincare formulations. qvsiete.combiosynth.com
Organ Preservation : Maltobionic acid is used in organ preservation solutions due to its ability to chelate iron and inhibit the production of damaging hydroxyl radicals. biosynth.com
Nutraceuticals : As an indigestible carbohydrate that can improve the intestinal environment and enhance mineral absorption, it has strong potential for development as a supplement for gut and bone health. nih.govnih.gov
Industrial Sectors:
Food and Beverage : It can be used as a food additive that imparts a mild sourness, enhances flavor, and acts as an antioxidant to preserve product quality. cymitquimica.comnih.gov
Active Packaging : As demonstrated, its role in antimicrobial and mechanically enhanced biopolymer films is a key application area. nih.gov
Chemical Industry : Maltobionic acid and its stereoisomers are being explored as plant-based, vegan alternatives to the animal-derived lactobionic acid, which is used in a wide range of chemical, pharmaceutical, and food processes. nih.gov
The continued exploration of these avenues is expected to translate fundamental research findings into practical and commercially viable products and technologies.
Q & A
Q. Table 1: Synthesis Parameters and Yields
| Parameter | Optimal Range | Yield (%) | Catalyst Reuse Cycles |
|---|---|---|---|
| pH | 6.5–7.5 | 85–92 | 5 |
| Temperature (°C) | 30 | 89 | 5 |
| Maltose Concentration | 150–200 mM | 90 | 5 |
How does this compound enhance mineral absorption in preclinical models, and what methodological variables influence reproducibility?
Basic Research Question
Studies in rats demonstrate its role in solubilizing calcium and magnesium, increasing femoral calcium levels by 15–20% compared to controls . Methodological considerations:
Q. Table 2: In Vivo Mineral Absorption Outcomes
| Model | Dosage (% w/w) | Calcium Increase (%) | Magnesium Increase (%) |
|---|---|---|---|
| Rat (12w) | 1.5 | 18.2 | 12.7 |
| Rat (24w) | 2.0 | 21.5 | 14.3 |
What experimental strategies resolve contradictions in data on iron absorption efficacy of this compound?
Advanced Research Question
Discrepancies arise from variables like gut microbiota composition, dietary iron sources (heme vs. non-heme), and dosage timing. To address this:
- Standardized Diets : Use iron-deficient diets (e.g., 5–10 ppm Fe) to eliminate confounding .
- Dose Timing : Administer the compound 30 minutes before meals to maximize solubility in the duodenum.
- Analytical Validation : Employ inductively coupled plasma mass spectrometry (ICP-MS) for precise iron quantification in serum and tissues .
How should clinical trials be designed to evaluate the long-term safety and bone health effects of this compound?
Advanced Research Question
A 24-week randomized, double-blind, placebo-controlled study in postmenopausal women demonstrated a 2.1% BMD increase in the lumbar spine . Critical design elements:
Q. Table 3: Clinical Trial Parameters
| Parameter | Study Design | Outcome Metric |
|---|---|---|
| Duration | 24 weeks | ∆ BMD (%) |
| Sample Size | n=120 (60/group) | p<0.05 significance |
| Dosage | 3 g/day | Serum Ca²⁺ (mg/dL) |
What analytical techniques are critical for characterizing the stability of this compound in formulation studies?
Advanced Research Question
- HPLC-MS : Quantifies degradation products (e.g., free maltobionic acid) under accelerated storage conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition occurs at >200°C .
- X-ray Diffraction (XRD) : Confirms crystalline salt structure, which correlates with shelf-life stability .
How does the dicyclohexylammonium counterion influence the physicochemical properties of maltobionic acid salts compared to other cations?
Advanced Research Question
The dicyclohexylammonium cation enhances organic solubility (e.g., in DMSO or ethanol) compared to inorganic cations like calcium, which are water-soluble . This property is leveraged in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
